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molecular formula C11H13BrO2S B8624016 Ethyl (+/-)-2-(p-bromophenylthio)-propionate

Ethyl (+/-)-2-(p-bromophenylthio)-propionate

Cat. No. B8624016
M. Wt: 289.19 g/mol
InChI Key: MBEDSSKRMUFORK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04156011

Procedure details

A solution of 30 g (0.165 mol) of ethyl 2-bromopropionate in 30 ml of anhydrous ethanol is run over the course of 30 minutes into a solution of 29 g (0.150 mol) of p-bromothiophenol, taken as 98% strength, and of 6 g (0.150 mol) of sodium hydroxide pellets in 100 ml of anhydrous ethanol, and the mixture is then stirred for 1 hour at ambient temperature. The inorganic salts formed are removed by filtration and the alcohol is evaporated. The residue is taken up in diethyl ether and the organic phase obtained is washed successively with N sodium hydroxide solution and with water. After drying, and evaporating the solvent, 44.6 g of a limpid pale yellow oil are obtained. The purification of this oil by distillation under reduced pressure gives 37.1 g of a limpid colourless oil.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
85.3%

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[Br:9][C:10]1[CH:15]=[CH:14][C:13]([SH:16])=[CH:12][CH:11]=1.[OH-].[Na+]>C(O)C>[Br:9][C:10]1[CH:15]=[CH:14][C:13]([S:16][CH:2]([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4])=[CH:12][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrC(C(=O)OCC)C
Step Two
Name
Quantity
29 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)S
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The inorganic salts formed
CUSTOM
Type
CUSTOM
Details
are removed by filtration
CUSTOM
Type
CUSTOM
Details
the alcohol is evaporated
CUSTOM
Type
CUSTOM
Details
the organic phase obtained
WASH
Type
WASH
Details
is washed successively with N sodium hydroxide solution and with water
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
evaporating the solvent, 44.6 g of a limpid pale yellow oil
CUSTOM
Type
CUSTOM
Details
are obtained
CUSTOM
Type
CUSTOM
Details
The purification of this oil
DISTILLATION
Type
DISTILLATION
Details
by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)SC(C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 37.1 g
YIELD: PERCENTYIELD 85.3%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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